
4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative. This compound is characterized by the presence of two fluorine atoms at the 4-position, a hydroxymethyl group at the 1-position, and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid typically involves the fluorination of cyclohexane derivatives followed by functional group modifications. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst. The carboxylic acid group is often introduced via oxidation of an aldehyde intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 4,4-Difluoro-1-(carboxymethyl)cyclohexanecarboxylic acid
Reduction: 4,4-Difluoro-1-(hydroxymethyl)cyclohexanol
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, the fluorine atoms can enhance the compound’s stability and bioavailability. The hydroxymethyl and carboxylic acid groups can interact with various molecular targets, such as enzymes and receptors, potentially leading to therapeutic effects. The exact pathways and molecular targets involved would depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxymethylcyclohexanecarboxylic acid: Lacks the fluorine atoms, which may result in different chemical and biological properties.
4,4-Difluorocyclohexanecarboxylic acid: Lacks the hydroxymethyl group, which can affect its reactivity and interactions with other molecules.
4,4-Difluoro-1-(hydroxymethyl)cyclohexanol: Lacks the carboxylic acid group, which can influence its solubility and reactivity.
Uniqueness
4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid is unique due to the combination of fluorine atoms, a hydroxymethyl group, and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H12F2O3 |
|---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
4,4-difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12F2O3/c9-8(10)3-1-7(5-11,2-4-8)6(12)13/h11H,1-5H2,(H,12,13) |
InChI-Schlüssel |
JEULQEVTBVPAGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1(CO)C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
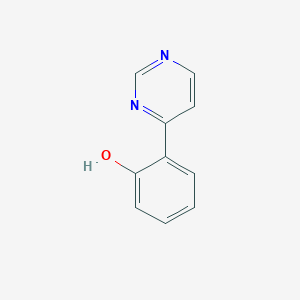
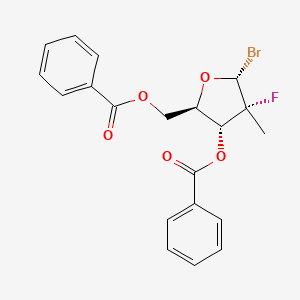
![methyl 2-[4-(2-aminoethyl)phenoxy]acetate](/img/structure/B8570447.png)
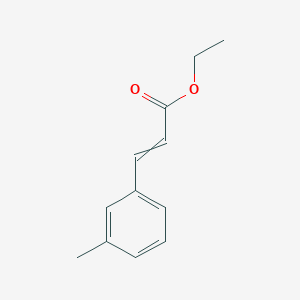
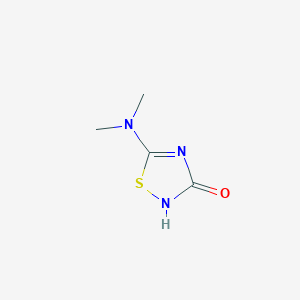
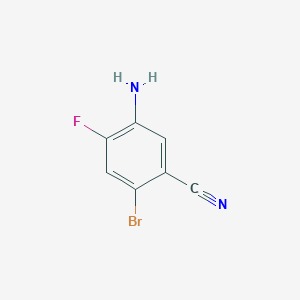
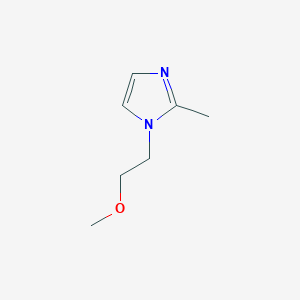
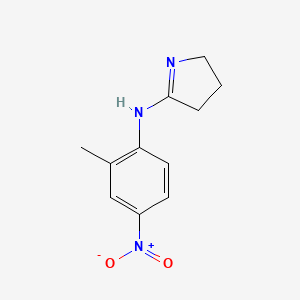
![2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid](/img/structure/B8570472.png)
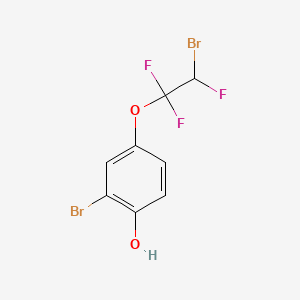
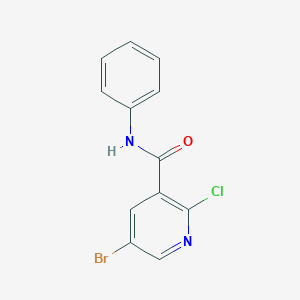
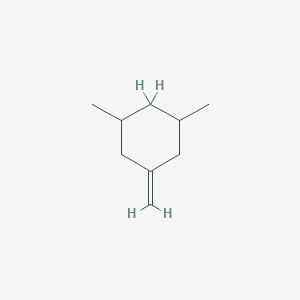

![Ethyl 1-{[(methylsulfonyl)oxy]methyl}cyclobutanecarboxylate](/img/structure/B8570500.png)
